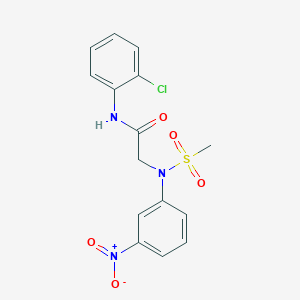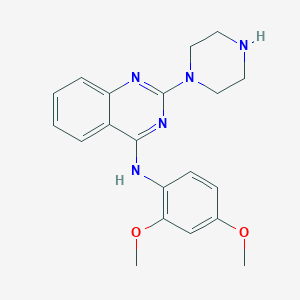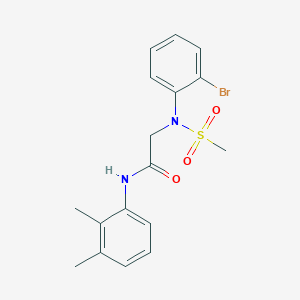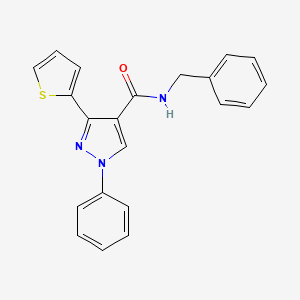
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Vue d'ensemble
Description
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as CGP 3466B, is a small molecule that has shown potential in various scientific research applications. This compound was first synthesized in the 1990s and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.
Mécanisme D'action
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B has been shown to inhibit the activation of PARP by binding to a specific site on the enzyme. This prevents the formation of poly(ADP-ribose) (PAR), which is a product of PARP activation. PAR has been shown to play a role in cell death, so inhibiting its formation may be beneficial in preventing neuronal cell death in various neurological disorders.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound 3466B has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which may help to protect cells from oxidative stress. It has also been shown to increase the levels of certain anti-inflammatory cytokines, such as interleukin-10 (IL-10), which may help to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for studying the mechanisms of various neurological disorders without causing additional cell death or toxicity. However, one limitation is that it may not be effective in all models of neurological disorders, and further research is needed to determine its efficacy in different disease models.
Orientations Futures
There are several potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B. One area of interest is its potential use in combination with other drugs or compounds to enhance its neuroprotective effects. Another area of interest is its potential use in treating other neurodegenerative disorders, such as Huntington's disease or multiple sclerosis. Additionally, further research is needed to determine the optimal dosing and administration of this compound 3466B for use in clinical trials.
Applications De Recherche Scientifique
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activation of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in a process called DNA repair, which can lead to cell death if it is overactivated.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-25(23,24)18(11-5-4-6-12(9-11)19(21)22)10-15(20)17-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFIPPXTNELCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B3618902.png)

![2-bromo-1-[(4-chlorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3618920.png)
![N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B3618925.png)

![ethyl 2-chloro-5-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B3618947.png)
![2-{5-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B3618951.png)
![2-tert-butyl 4-ethyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618952.png)
![N~1~-(2,4-difluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3618955.png)

![3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3618967.png)
![3,4-dimethoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3618978.png)

![2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3618990.png)